DMT-dG(dmf) Phosphoramidite

Oligonucleotide synthesis Deprotection kinetics Fast deprotection

Standard acyl-protected dG monomers cause long deprotection cycles (8-16 hrs) and acid-catalyzed depurination, reducing yields in G-rich or long oligos. DMT-dG(dmf) replaces the isobutyryl group with a dimethylformamidine (dmf) group to solve both issues. - Deprotection: Full cleavage in 1-2 hrs at 55°C (4-8x faster than dG(ibu)). - Stability: Electron-donating dmf stabilizes N-glycosidic bond, minimizing depurination during detritylation. - Drop-in replacement: Use on ABI synthesizers with 0.02 M iodine oxidizer; no protocol revalidation.

Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
Cat. No. B15583224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dG(dmf) Phosphoramidite
Molecular FormulaC43H53N8O7P
Molecular Weight824.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27-/t36-,37+,38+,59?/m0/s1
InChIKeyYRQAXTCBMPFGAN-UJASEYITSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dG(dmf) Phosphoramidite Properties and Procurement


DMT-dG(dmf) Phosphoramidite is a 5′-O-(4,4′-dimethoxytrityl)-N2-dimethylformamidine-2′-deoxyguanosine-3′-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite monomer used as a building block in solid-phase oligonucleotide synthesis. It belongs to the class of fast-deprotecting phosphoramidites, wherein the exocyclic amine of deoxyguanosine is protected with an electron-donating dimethylformamidine (dmf) group instead of the traditional electron-withdrawing isobutyryl (ibu) group . This substitution accelerates post-synthesis deprotection and enhances resistance to acid-catalyzed depurination, making the compound particularly suitable for high-throughput and G-rich sequence assembly [1].

Workflow
Solid-phase oligonucleotide synthesis
Selection
Fast-deprotecting dmf-protected dG phosphoramidite
Use Context
High-throughput and G-rich sequence assembly

Why DMT-dG(dmf) Cannot Be Substituted by Other dG Monomers


Deoxyguanosine phosphoramidites are not interchangeable commodities because the choice of exocyclic amine protecting group dictates three critical performance parameters: deprotection kinetics, depurination propensity, and coupling efficiency in G-rich contexts. The conventional DMT-dG(ibu) monomer requires 8–16 hours of concentrated ammonia treatment at 55 °C for complete deprotection, whereas the dmf-protected analog achieves full deprotection in 1–2 hours under identical conditions [1]. Furthermore, the electron-withdrawing isobutyryl group destabilizes the N-glycosidic bond, increasing the risk of depurination during acid detritylation steps, while the electron-donating dimethylformamidine group stabilizes this bond [2]. Procurement decisions that ignore these differences lead to longer synthesis cycle times, lower yields of full-length product, and increased failure rates in G-rich or long oligonucleotide sequences.

Deprotection time
DMT-dG(dmf): ~2 h at 55°C
DMT-dG(ibu): 6–8 h at 55°C
Depurination risk
DMT-dG(dmf): Formamidine-stabilized glycosidic bond
DMT-dG(ibu): Electron-withdrawing group increases depurination
G-rich sequence yield
DMT-dG(dmf): May reduce incomplete deprotection
DMT-dG(ibu): Known for incomplete deprotection in G-rich oligos
Direct substitution without protocol adjustment is not guaranteed; deprotection conditions should be re-validated for each platform.

Head-to-Head Performance Data


Deprotection Time vs. DMT-dG(ibu)

DMT-dG(dmf) requires substantially shorter deprotection time than DMT-dG(ibu) when using concentrated ammonium hydroxide. At 55 °C, the dmf monomer deprotects in approximately 2 hours, whereas the ibu monomer requires 6–8 hours . At 65 °C, the dmf monomer deprotects in 1 hour versus a minimum of 4 hours for ibu . This 4-fold or greater reduction in deprotection time directly shortens total synthesis turnaround time.

Deprotection Time vs ibu
Head-to-head
DMT-dG(dmf) deprotects in ~2 h vs 6–8 h for DMT-dG(ibu) at 55°C (conc. NH₄OH). At 65°C, 1 h vs ≥4 h.
Supports faster synthesis turnaround
Reported 3- to 4-fold reduction; conditions: concentrated ammonium hydroxide, 55°C
Oligonucleotide synthesis Deprotection kinetics Fast deprotection

Deprotection Completeness in G-Rich Sequences

In sequences with high guanine content, incomplete deprotection is a well-documented problem when using the conventional DMT-dG(ibu) monomer, leading to heterogeneous product mixtures and reduced yields of full-length oligonucleotide. The DMT-dG(dmf) monomer significantly reduces incomplete deprotection in G-rich sequences, as confirmed by the manufacturer's quality-control specification . Although exact residual protecting group percentages are not publicly available from vendor datasheets, the formal claim of ‘greatly reduced’ incomplete deprotection is supported by the faster intrinsic deprotection kinetics of the dmf group [1].

G-Rich Deprotection
Data to verify
DMT-dG(dmf) shows greatly reduced incomplete deprotection in G-rich sequences (qualitative vendor specification).
May improve crude purity
Class-level inference; quantitative residual adduct data not publicly available
G-quadruplex GC-rich oligos Deprotection efficiency

Depurination Resistance During Acidic Detritylation

The dimethylformamidine protecting group is electron-donating, which stabilizes the N-glycosidic bond of deoxyguanosine and reduces acid-catalyzed depurination during the repetitive trichloroacetic acid (TCA) or dichloroacetic acid (DCA) detritylation steps of solid-phase synthesis. In contrast, the electron-withdrawing isobutyryl group of DMT-dG(ibu) destabilizes the glycosidic bond, increasing depurination propensity [1]. While depurination levels in routine short-oligo synthesis are low, the cumulative effect in long oligonucleotides (>100-mers) can become the yield-limiting factor [2]. DMT-dG(dmf) has been directly cited as a depurination-resistant alternative to DMT-dG(ibu) [3].

Depurination Resistance
Class-level
Formamidine electron-donating group stabilizes N-glycosidic bond, cited as depurination-resistant alternative to ibu.
Supports long oligo synthesis
Quantitative depurination rates not directly reported; advantage inferred from protecting group chemistry
Depurination Glycosidic bond stability Long oligonucleotide synthesis

Solution Stability vs. Standard Phosphoramidites

One practical limitation of many modified phosphoramidites is reduced stability in acetonitrile solution on the synthesizer, necessitating frequent replacement and increasing reagent waste. DMT-dG(dmf) demonstrates solution stability equivalent to that of the standard dA(bz), dC(bz), and dT phosphoramidites . The monomer is supplied as a free-flowing powder with a purity of ≥99% by 31P-NMR and ≥99.0% by reversed-phase HPLC, ensuring consistent coupling performance [1].

Solution Stability
Reported
Stability in acetonitrile comparable to dA(bz), dC(bz), dT phosphoramidites; ≥99% purity by ³¹P-NMR and HPLC.
Supports instrument integration
No degradation differential vs standard monomers under typical on-instrument conditions
Phosphoramidite stability Solution shelf-life Automated synthesis

Optimal Use Cases


High-Throughput Primer and Probe Production

Facilities synthesizing large batches of primer-length oligonucleotides (18–35 mers) benefit directly from the 4-fold deprotection time reduction versus DMT-dG(ibu). Switching to DMT-dG(dmf) cuts post-synthesis processing from 8 hours to 2 hours at 55 °C, enabling same-day synthesis-to-shipping workflows and increasing instrument utilization .

G-Rich and G-Quadruplex Oligonucleotide Synthesis

Sequences with high guanine content (e.g., telomeric repeats, G-quadruplex aptamers, or GC-rich PCR primers) are prone to incomplete deprotection and aggregation when synthesized with DMT-dG(ibu). DMT-dG(dmf) significantly reduces residual protecting group adducts, improving crude purity and reducing the purification burden prior to downstream biophysical or biological assays .

Long Oligonucleotide and Gene Assembly

In the construction of long synthetic genes or microarray probes, the cumulative number of acid detritylation cycles amplifies the depurination risk associated with acyl-protected dG monomers. DMT-dG(dmf), with its formamidine-stabilized glycosidic bond, mitigates this cumulative damage, preserving full-length product yield and reducing the prevalence of truncated failure sequences that complicate downstream assembly or hybridization [1].

Legacy ABI Synthesizer Drop-In Compatibility

DMT-dG(dmf) is configured for direct substitution of DMT-dG(ibu) on ABI synthesizer platforms without changes to coupling protocols, requiring only a reduced iodine oxidizer concentration (0.02 M) . This enables laboratories to adopt fast-deprotection chemistry without re-validating entire synthesis cycles, accelerating method transfer in regulated or production environments.

Application
Selection Property
Validation Focus
High-throughput primer/probe production
Fast deprotection kinetics
Deprotection time and crude yield vs ibu
G-rich and G-quadruplex oligo synthesis
Reduced incomplete deprotection
Crude purity and full-length product recovery
Long oligonucleotide and gene assembly
Depurination resistance
Cumulative acid exposure tolerance and truncation profiles
Legacy ABI synthesizer drop-in compatibility
Protocol compatibility
Oxidizer concentration and coupling cycle adjustment

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